![molecular formula C9H11IN2O4 B6262653 3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate CAS No. 335349-54-7](/img/new.no-structure.jpg)
3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate
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Overview
Description
3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features an iodine atom at the 4-position and diethyl ester groups at the 3 and 5 positions, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate typically involves the iodination of a pyrazole precursor. One common method is the reaction of 3,5-diethyl 1H-pyrazole-3,5-dicarboxylate with iodine in the presence of a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole derivatives or reduction to remove the iodine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and phosphines.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Substituted pyrazole derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced pyrazole derivatives.
Coupling Reactions: Biaryl compounds with extended conjugation .
Scientific Research Applications
3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The iodine atom and ester groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-4-iodo-1H-pyrazole: Similar structure but with methyl groups instead of ethyl groups.
Diethyl 3,4-pyrroledicarboxylate: Another diester compound with a pyrrole ring instead of a pyrazole ring.
Diethyl Pyrazole-3,5-dicarboxylate: Lacks the iodine atom at the 4-position.
Uniqueness
3,5-diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate is unique due to the presence of the iodine atom at the 4-position, which enhances its reactivity and potential for further functionalization. The diethyl ester groups also contribute to its solubility and stability, making it a versatile intermediate in various chemical reactions .
Biological Activity
3,5-Diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a pyrazole ring with ethyl groups and an iodine atom, which contributes to its reactivity and biological interactions. Its molecular formula is C9H11IN2O4 with a molecular weight of approximately 338.10 g/mol .
The biological activity of this compound is believed to stem from its ability to interact with various biological targets, including enzymes and receptors. These interactions may lead to significant pharmacological effects such as antimicrobial and anti-inflammatory activities. The compound's ester groups can undergo hydrolysis, releasing active metabolites that exert these biological effects .
Biological Activities
Research has indicated several key biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits notable antimicrobial properties. Its efficacy against different bacterial strains has been documented, making it a candidate for further investigation in the development of antimicrobial agents .
- Anti-inflammatory Effects : The compound has also been studied for its potential anti-inflammatory effects. The mechanism may involve modulation of inflammatory pathways through interaction with specific receptors or enzymes .
- Anticancer Properties : Pyrazole derivatives, including this compound, have shown promise as anticancer agents. They may inhibit key cancer-related pathways and exhibit cytotoxic effects on various cancer cell lines . For instance, studies have demonstrated that certain pyrazole derivatives can synergize with established chemotherapeutics like doxorubicin in breast cancer models .
Case Studies
Several studies have explored the biological activity of pyrazole derivatives similar to this compound:
- Antitumor Activity : A study investigated the effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that specific derivatives exhibited significant cytotoxicity and enhanced efficacy when combined with doxorubicin .
- Antifungal Activity : Research on related pyrazole compounds revealed notable antifungal activity against several pathogenic fungi. This highlights the versatility of pyrazoles in targeting different types of pathogens .
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Diethyl 1H-pyrazole-3,5-dicarboxylate | C9H12N2O4 | Lacks iodine; used in similar applications |
Ethyl 4-Iodo-1H-pyrazole | C7H8N2O | Contains iodine; different substituents |
Methyl 4-Iodo-1-methyl-1H-pyrazole | C8H10N2O | Similar structure; variations in alkyl groups |
The presence of both ethyl groups and an iodine atom in this compound enhances its chemical reactivity and potential therapeutic applications compared to other pyrazoles .
Properties
CAS No. |
335349-54-7 |
---|---|
Molecular Formula |
C9H11IN2O4 |
Molecular Weight |
338.10 g/mol |
IUPAC Name |
diethyl 4-iodo-1H-pyrazole-3,5-dicarboxylate |
InChI |
InChI=1S/C9H11IN2O4/c1-3-15-8(13)6-5(10)7(12-11-6)9(14)16-4-2/h3-4H2,1-2H3,(H,11,12) |
InChI Key |
RZZHMYIVCUNJFP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NN1)C(=O)OCC)I |
Purity |
95 |
Origin of Product |
United States |
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